Acetaldehyde-met-enkephalin

Description

Chemical Identity and Structural Overview

Molecular Composition and Formula

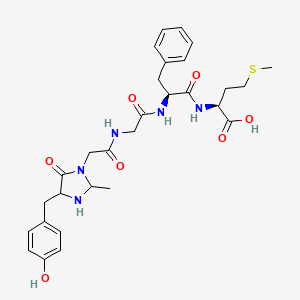

Acetaldehyde-met-enkephalin (CAS 74080-62-9) is a diastereomeric mixture of two stereoisomers: (2R,5S)- and (2S,5S)-2-methylimidazolidin-4-one derivatives. Its molecular formula is C₂₉H₃₇N₅O₇S , with a molecular weight of 599.7 g/mol . The compound retains the core pentapeptide sequence of methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) but incorporates a 2-methylimidazolidin-4-one ring formed by the reaction of acetaldehyde with the N-terminal tyrosine and glycine residues.

Table 1: Key Structural Features of this compound

| Property | Detail |

|---|---|

| Molecular Formula | C₂₉H₃₇N₅O₇S |

| Molecular Weight | 599.7 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

| Core Ring Structure | 2-Methylimidazolidin-4-one |

| Diastereoisomers | (2R,5S) and (2S,5S) configurations |

Reaction Mechanism and Adduct Formation

The formation of this compound proceeds through a nucleophilic attack on acetaldehyde’s carbonyl carbon by the α-amino group of the N-terminal tyrosine residue. Subsequent cyclization with the glycine-2 amide nitrogen generates the imidazolidinone ring. This reaction occurs spontaneously in aqueous buffers (pH 7.0, 25°C) with a half-life of approximately 14 minutes for methionine-enkephalin.

Figure 1: Schematic Representation of Adduct Formation

(Hypothetical illustration: N-terminal tyrosine and glycine residues reacting with acetaldehyde to form the imidazolidinone ring.)

Conformational Implications

The imidazolidinone ring imposes significant conformational constraints on the N-terminal region of the peptide. Nuclear magnetic resonance (NMR) studies at 400 MHz revealed that the native enkephalin’s folded conformation (observed in dimethyl sulfoxide) is absent in the acetaldehyde adduct. This structural rigidity reduces the peptide’s ability to adopt receptor-binding conformations, directly correlating with its diminished opiate activity.

Historical Discovery and Early Research Milestones

Initial Characterization (1980s)

The discovery of acetaldehyde-enkephalins is attributed to Summers and Hayes, who first described the reaction of methionine- and leucine-enkephalins with acetaldehyde in 1980. Their work demonstrated a >850-fold reduction in opiate activity for methionine-enkephalin derivatives, as measured by receptor binding assays in rat brain homogenates.

Table 2: Key Studies on Acetaldehyde-Enkephalin Formation

Structural Elucidation via NMR

High-resolution 400-MHz NMR spectroscopy resolved overlapping resonances in the this compound adduct, confirming the imidazolidinone structure and identifying two diastereoisomers. Key observations included:

Broader Applications and Analogues

Subsequent studies extended this reaction to larger opioid peptides, including β-endorphin, which undergoes similar acetaldehyde-mediated cyclization. These findings underscored the potential for endogenous aldehydes to modify biologically active peptides in vivo, particularly in ethanol metabolism contexts.

Biological Context of Enkephalin Modification

Methionine-Enkephalin’s Native Role

Methionine-enkephalin is a pentapeptide opioid peptide that activates δ- and μ-opioid receptors, mediating analgesia and modulating immune responses. Its N-terminal tyrosine and glycine residues are critical for receptor binding, as they facilitate interactions with opioid receptor domains.

Impact of Acetaldehyde Modification

The formation of the imidazolidinone ring drastically alters the peptide’s pharmacological profile:

- Receptor Binding : this compound inhibits [³H]-D-Ala²,D-Leu⁵-enkephalin binding by >850-fold less efficiently than unmodified methionine-enkephalin.

- Conformational Rigidity : The N-terminal region’s reduced flexibility prevents adoption of the “address” and “message” regions required for receptor activation.

Table 3: Comparative Opiate Activity of Enkephalins

In Vivo Relevance and Ethanol Metabolism

Acetaldehyde, a primary metabolite of ethanol, is implicated in neurochemical interactions with opioid systems. The formation of acetaldehyde-enkephalins suggests a potential mechanism for ethanol to alter endogenous opioid signaling, particularly in brain regions with high acetaldehyde production. However, the physiological significance of these adducts remains under investigation.

Properties

CAS No. |

74080-62-9 |

|---|---|

Molecular Formula |

C29H37N5O7S |

Molecular Weight |

599.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C29H37N5O7S/c1-18-31-24(15-20-8-10-21(35)11-9-20)28(39)34(18)17-26(37)30-16-25(36)32-23(14-19-6-4-3-5-7-19)27(38)33-22(29(40)41)12-13-42-2/h3-11,18,22-24,31,35H,12-17H2,1-2H3,(H,30,37)(H,32,36)(H,33,38)(H,40,41)/t18?,22-,23-,24?/m0/s1 |

InChI Key |

GVZPFSIGGIAFFF-PRRLZWHQSA-N |

SMILES |

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |

Isomeric SMILES |

CC1NC(C(=O)N1CC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=C(C=C3)O |

Canonical SMILES |

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acetaldehyde-Met-enkephalin enkephalin-Met, acetaldehyde- Met-enkephalin, acetaldehyde methionine-enkephalin, acetaldehyde |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde-met-enkephalin typically involves the reaction of methionine-enkephalin with acetaldehyde under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the acetaldehyde adduct. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and the development of efficient synthesis protocols to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde-met-enkephalin can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Reduction: The acetaldehyde moiety can be reduced to ethanol under reductive conditions.

Substitution: The acetaldehyde group can be substituted with other aldehydes or ketones under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various aldehydes or ketones can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Ethanol and the corresponding reduced peptide.

Substitution: Modified enkephalins with different aldehyde or ketone groups.

Scientific Research Applications

Neurobiological Research

1.1 Pain Modulation

Met-enkephalin plays a crucial role in the modulation of pain through its interaction with opioid receptors in the central nervous system. Research indicates that enkephalins can produce analgesic effects by inhibiting neurotransmitter release and inducing hyperpolarization of neurons . The combination of acetaldehyde with met-enkephalin may enhance these effects, potentially leading to novel analgesic therapies.

1.2 Neuroprotection

Studies have demonstrated that enkephalins exhibit neuroprotective properties by reducing oxidative stress and neuronal damage associated with conditions such as stroke and neurodegenerative diseases . The incorporation of acetaldehyde may influence these neuroprotective mechanisms, warranting further investigation into its potential therapeutic benefits.

Addiction Studies

2.1 Alcohol Dependence

Research has shown that the endogenous opioid system, including met-enkephalin, is significantly involved in alcohol consumption behaviors. In experiments with mice lacking enkephalins, researchers observed altered ethanol preference under stress conditions . The application of acetaldehyde-met-enkephalin could provide insights into the modulation of alcohol-related behaviors and help develop strategies for addiction treatment.

2.2 Interaction with Opioids

The interaction between alcohol and opioids is a critical area of study. Ethanol exposure has been found to stimulate the release of enkephalins, which may sensitize the opioid system to exogenous opioids like morphine . Understanding how this compound influences this interaction could lead to improved treatments for individuals struggling with dual substance use disorders.

Case Studies and Experimental Findings

Mechanism of Action

Acetaldehyde-met-enkephalin exerts its effects by interacting with opioid receptors in the nervous system. The acetaldehyde modification may alter the binding affinity and selectivity of the peptide for different opioid receptor subtypes. This interaction can modulate pain perception, emotional responses, and other physiological processes. The primary molecular targets include the mu, delta, and kappa opioid receptors, which are involved in various signaling pathways .

Comparison with Similar Compounds

Key Characteristics of Met-Enkephalin (Baseline):

- Molecular Formula : C₂₇H₃₅N₅O₇S

- Molecular Weight : 573.65 g/mol

- Function : Binds to δ-opioid and μ-opioid receptors, inducing analgesia and modulating neurotransmitter release .

Comparison with Similar Compounds

The enkephalin family includes several derivatives and analogs, which differ in amino acid composition, post-translational modifications, or synthetic alterations. Below is a detailed comparison based on structural, functional, and chemical properties.

Structural Modifications

Pharmacological Activity

Receptor Affinity :

- Native Met-Enkephalin shows high affinity for δ-opioid receptors and moderate affinity for μ-opioid receptors.

- Acetaldehyde conjugation may alter receptor binding by sterically hindering key residues (e.g., Tyr¹) or modifying charge distribution.

- Enkephalinamide derivatives often exhibit prolonged activity due to delayed enzymatic cleavage .

Metabolic Stability :

Chemical Reactivity

Acetaldehyde’s propensity to react with nucleophiles (e.g., amines, thiols) introduces risks of:

Research Findings and Limitations

Hypothetical Advantages of this compound

- Enhanced Lipophilicity : Acetaldehyde’s hydrophobic nature might improve blood-brain barrier penetration compared to native enkephalins.

- Novel Binding Modes: Adduct formation could create unique interaction sites on opioid receptors.

Contradictions and Challenges

- Instability : Acetaldehyde’s reactivity (e.g., with trace metals or oxidizing agents) may render the compound unsuitable for therapeutic use without stabilization strategies .

- Lack of Direct Evidence: No studies in the reviewed literature explicitly characterize this compound, making comparisons speculative.

Q & A

Q. What safety protocols are critical when handling acetaldehyde in peptide modification workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.